An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid
Authored by: [Your Name/Gemini], Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the predicted and experimentally determinable physicochemical properties of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid. Given the limited direct experimental data available for this specific compound, this document synthesizes information from structurally related furan derivatives and outlines robust methodologies for its complete characterization. The insights provided herein are grounded in established chemical principles and are intended to empower researchers in their drug discovery and development endeavors.
Molecular Structure and Predicted Physicochemical Properties
5-Cyclobutyl-2-methylfuran-3-carboxylic acid belongs to the class of furan carboxylic acids, which are heterocyclic organic compounds. The structure consists of a five-membered aromatic furan ring substituted with a cyclobutyl group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position. The presence of both a hydrophobic cyclobutyl group and a hydrophilic carboxylic acid moiety suggests that this molecule will exhibit amphiphilic properties.
Predicted Properties based on Structurally Similar Compounds
To estimate the physicochemical properties of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid, data from analogous compounds have been compiled. These predictions serve as a valuable starting point for experimental design.
| Physicochemical Property | Predicted Value/Range | Basis for Prediction and Key Considerations |
| Molecular Formula | C₁₀H₁₂O₃ | Based on chemical structure. |
| Molecular Weight | 180.20 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 85 - 95 | Inferred from the melting point of 5-tert-butyl-2-methylfuran-3-carboxylic acid (92 °C) and 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid (85.7 °C).[1][2] The cyclobutyl group is structurally similar in size to the tert-butyl and isopropyl groups. |
| Boiling Point (°C) | 250 - 270 | Estimated based on the boiling point of similar furan carboxylic acids. For instance, 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid has a predicted boiling point range of 231 to 271 °C.[2] |
| Aqueous Solubility | Slightly Soluble | Furan itself is slightly soluble in water.[3] The carboxylic acid group will increase water solubility, while the cyclobutyl and methyl groups will decrease it. The overall solubility is expected to be low in neutral water but will increase significantly in alkaline solutions due to salt formation. |
| pKa | 3.5 - 4.5 | The pKa of the carboxylic acid is influenced by the electron-donating nature of the furan ring and the alkyl substituents. For 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid, the predicted acidic pKa is 3.63.[2] Carboxylic acids generally have pKa values in this range.[4][5] |
| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | This value predicts the lipophilicity of the compound. The presence of the cyclobutyl and methyl groups suggests a moderate to high lipophilicity. The predicted LogKow for 2-Methyl-5-(propan-2-yl)furan-3-carboxylic acid is 2.98.[2] |
Experimental Protocols for Physicochemical Characterization
Accurate determination of the physicochemical properties is crucial for drug development. The following section details the standard experimental protocols for characterizing 5-Cyclobutyl-2-methylfuran-3-carboxylic acid.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of purity.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.[6]
-
The temperature is gradually increased, and the range from which the substance starts to melt to when it becomes completely liquid is recorded.[6]
-
For a pure substance, the melting range is typically narrow (0.5 - 2 °C).
Diagram: Workflow for Melting Point Determination
Caption: A streamlined workflow for determining the melting point of a solid organic compound.
Boiling Point Determination
For liquid compounds or those that can be distilled without decomposition, the boiling point is a key characteristic.
Methodology:
-
The compound is placed in a distillation flask.[6]
-
The flask is heated, and the vapor rises and comes into contact with a thermometer.
-
The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point.[6]
-
For small quantities, a micro-boiling point determination method can be used.[7]
Solubility Determination
Solubility in various solvents, particularly water and biorelevant media, is a critical parameter for drug candidates.
Methodology (Shake-Flask Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline).
-
The mixture is agitated in a sealed container at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Standard workflow for determining the equilibrium solubility of a compound.
pKa Determination
The acid dissociation constant (pKa) is essential for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology (Potentiometric Titration):
-
A known concentration of the compound is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and interaction with biological targets.
Methodology (Shake-Flask Method):
-
A solution of the compound is prepared in one of the two immiscible phases (n-octanol or water).
-
The solution is mixed with an equal volume of the other phase in a separatory funnel.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then allowed to separate.
-
The concentration of the compound in each phase is determined analytically.
-
LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Synthesis and Spectroscopic Characterization
The synthesis of furan derivatives often involves well-established organic chemistry reactions.[8] The characterization of the final product is crucial to confirm its identity and purity.
General Synthetic Approaches
The synthesis of 5-Cyclobutyl-2-methylfuran-3-carboxylic acid could potentially be achieved through multi-step synthetic routes starting from commercially available furan or cyclobutane precursors. One plausible approach could involve the acylation of a 2-methylfuran derivative with a cyclobutanecarbonyl-containing electrophile, followed by further functional group manipulations to introduce the carboxylic acid at the 3-position.
Spectroscopic Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation of the synthesized compound.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the cyclobutyl, methyl, and carboxylic acid groups to the furan ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretch of the carboxylic acid and the C-O-C stretch of the furan ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight of the compound, confirming its elemental composition.
Conclusion
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